molecular formula C11H9F3O B1589214 7-(Trifluoromethyl)-1-tetralone CAS No. 54752-50-0

7-(Trifluoromethyl)-1-tetralone

Cat. No.: B1589214
CAS No.: 54752-50-0
M. Wt: 214.18 g/mol
InChI Key: DWJWQWRIRONTKT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1-tetralone is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

In terms of mode of action, many drugs work by interacting with specific targets in the body, such as proteins or enzymes, and modulating their activity. The exact nature of this interaction and the resulting changes would depend on the specific structure of the compound and its target .

Biochemical pathways affected by a drug can vary widely, but they often involve the modulation of signaling pathways or metabolic processes within cells . The downstream effects of these changes can include alterations in cell behavior, gene expression, or physiological responses.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, are crucial aspects of a drug’s action . These properties determine how much of the drug is absorbed into the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted from the body. These factors can greatly influence a drug’s bioavailability, or the amount of the drug that is able to reach its target and exert a therapeutic effect.

The molecular and cellular effects of a drug’s action can include a wide range of changes, from alterations in the activity of individual proteins to large-scale changes in cell behavior or function .

Environmental factors can also influence a drug’s action, efficacy, and stability. For example, factors such as pH, temperature, and light exposure can affect the stability of a drug and its ability to interact with its targets .

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWQWRIRONTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437521
Record name 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54752-50-0
Record name 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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